L-alpha-1-Stearoyl-2-oleoylphosphatidylcholine
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Overview
Description
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine(1+) is a 1,2-diacyl-sn-glycero-3-phosphocholine in which the phosphatidyl acyl groups at positions 1 and 2 are stearoyl and oleoyl respectively. It is a conjugate acid of a 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine.
Scientific Research Applications
1. Cardiac Effects and ANP Release
L-alpha-1-Stearoyl-2-oleoylphosphatidylcholine (SOPC) has been studied for its effects on the heart, particularly in relation to atrial natriuretic peptide (ANP) release. SOPC showed an attenuation of lysophosphatidylcholine-induced suppression of ANP release from hypertrophied atria. This suggests potential implications for heart disease treatment or prevention (Han et al., 2004).
2. Inflammatory Diseases and Colitis
Research has indicated that SOPC plays a role in inflammatory responses. For example, a study found that hepatic downregulation of stearoyl-CoA desaturase 1, which affects SOPC levels, exacerbates inflammation and acute colitis. This points to potential therapeutic applications of SOPC in treating inflammatory diseases (Chen et al., 2008).
3. Bilayer Phase Behavior
SOPC's role in the bilayer phase transitions of mixed-chain phosphatidylcholines has been studied. This research is crucial in understanding cell membrane dynamics and could have implications in the development of novel drug delivery systems or in understanding cellular processes (Tada et al., 2009).
4. Experimental Sepsis
SOPC has been shown to have protective effects against lethal sepsis by inhibiting endotoxin-induced release of proinflammatory cytokines. This could lead to new treatments for sepsis and related conditions (Chen et al., 2005).
5. Cholesterol-Rich Domains
The interaction of SOPC with cholesterol has been examined, revealing insights into how cholesterol-rich domains in biological membranes are formed and maintained. This has significant implications for understanding cholesterol's role in various diseases, including cardiovascular diseases (Epand et al., 2001).
6. Endotoxin-Induced Caspase-11 Activation
Stearoyl lysophosphatidylcholine, closely related to SOPC, has been found to inhibit endotoxin-induced caspase-11 activation, which could have implications for sepsis treatment and understanding innate immune responses (Li et al., 2017).
7. Oxidative Modifications
Studies on SOPC have also focused on its susceptibility to oxidative modifications, which is vital in understanding the stability and functionality of cellular membranes, especially in the context of oxidative stress and related disorders (Grandois et al., 2010).
8. Cellular Signaling and Membrane Dynamics
Research has explored how SOPC interacts with other molecules to influence membrane dynamics and cellular signaling, which is crucial for understanding cell behavior and for developing new therapeutic strategies (Subczynski et al., 2003).
Properties
Molecular Formula |
C44H87NO8P+ |
---|---|
Molecular Weight |
789.1 g/mol |
IUPAC Name |
2-[hydroxy-[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropoxy]phosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H86NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h21,23,42H,6-20,22,24-41H2,1-5H3/p+1/b23-21-/t42-/m1/s1 |
InChI Key |
ATHVAWFAEPLPPQ-VRDBWYNSSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1-SOPC 1-stearoyl-2-oleoyl lecithin 1-stearoyl-2-oleoyl-sn-3-glycerophosphocholine 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (E)-isomer 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (R-(Z))-isomer 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine, (S-(Z))-isomer 1-steroyl-2-oleoylphosphatidylcholine SOPC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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